molecular formula C11H14BF3N2O2 B13983435 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B13983435
M. Wt: 274.05 g/mol
InChI Key: QYTXTSXPXJXLRO-UHFFFAOYSA-N
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Description

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester. The reaction is often carried out under conditions that facilitate the formation of the boronate ester linkage. Common reagents include boronic acids or boronate esters, and the reaction may be catalyzed by palladium or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microreactor technology can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester moiety can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The trifluoromethyl group can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyrimidine
  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-chloropyrimidine

Uniqueness

Compared to similar compounds, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C11H14BF3N2O2

Molecular Weight

274.05 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-16-5-7(6-17-8)11(13,14)15/h5-6H,1-4H3

InChI Key

QYTXTSXPXJXLRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)C(F)(F)F

Origin of Product

United States

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